molecular formula C5H4F2N2 B2827981 5,6-Difluoropyridin-3-amine CAS No. 1214344-65-6

5,6-Difluoropyridin-3-amine

Cat. No.: B2827981
CAS No.: 1214344-65-6
M. Wt: 130.098
InChI Key: FYQBHTZYZVFHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoropyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions and an amino group at the 3rd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium complexes to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 5,6-Difluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2,6-Difluoropyridin-3-amine
  • 3,5-Difluoropyridin-2-amine
  • 4,6-Difluoropyridin-3-amine

Comparison: 5,6-Difluoropyridin-3-amine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher reactivity in certain substitution reactions and better stability under various conditions .

Properties

IUPAC Name

5,6-difluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQBHTZYZVFHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-65-6
Record name 5,6-difluoropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.